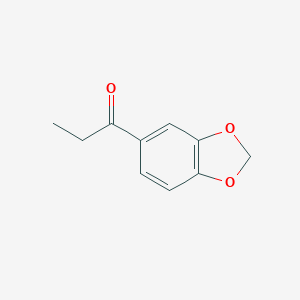







|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=1)(=[O:4])[CH2:2][CH3:3].[BH4-].[Na+]>CO>[OH:4][CH:1]([C:5]1[CH:13]=[CH:12][C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=1)[CH2:2][CH3:3] |f:1.2|
|


|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)C1=CC2=C(OCO2)C=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 2 hours the mixture was cooled
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the methanol was removed at reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
the mixture was diluted with 100 ml of HCl 2M
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with CH2Cl2
|
|
Type
|
WASH
|
|
Details
|
The reunited organic phases were washed with 100 ml of H2O
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain 30.07 g of dense, clear oil
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |